molecular formula C25H23ClN2O4S B2638963 N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 423744-74-5

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide

Numéro de catalogue B2638963
Numéro CAS: 423744-74-5
Poids moléculaire: 482.98
Clé InChI: FAHBGCSOVOCNDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2 . The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the density is 1.3±0.1 g/cm3, boiling point is 504.1±45.0 °C at 760 mmHg, and it has a molar refractivity of 70.7±0.3 cm3 . The physical and chemical properties of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.

Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Research by Caveliers et al. (2002) on a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates its potential in visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a possible application in noninvasively assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Orexin Receptor Antagonism for Insomnia Treatment

The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011) for its development as a treatment for insomnia. This compound, through its extensive metabolism and specific metabolite actions, highlights the complexity of developing targeted therapies for neurological conditions (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Radiation Dose Estimation from Imaging Compounds

Sadeghzadeh et al. (2015) estimated the effective absorbed radiation dose to human organs from 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) based on rat biodistribution data. This study supports the safety and suitability of 4-B-[125I]-IBSP for clinical studies in lung malignancies, underlining the importance of dosimetry in the development of diagnostic radiopharmaceuticals (Sadeghzadeh, Shanehsazzadeh, & Lahooti, 2015).

Metabolic Pathways of Cannabinoid Receptor Antagonists

The pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, were detailed by Miao et al. (2012), revealing the extensive metabolic processes involving N-de-ethylation and further modifications. This research sheds light on the complex disposition of therapeutics targeting the endocannabinoid system (Miao, Sun, Liras, Prakash, 2012).

Propriétés

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHBGCSOVOCNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.